molecular formula C14H26N2O B3853914 1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one

1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one

Cat. No.: B3853914
M. Wt: 238.37 g/mol
InChI Key: UOAVCLDGEYZZLD-UHFFFAOYSA-N
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Description

1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

The synthesis of 1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction typically requires the use of a solvent, such as ethanol or methanol, and may involve heating to facilitate the reaction . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[3-[(4-Methylcyclohexyl)amino]propyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrrolidinone and cyclohexylamine structures, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[3-[(4-methylcyclohexyl)amino]propyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-12-5-7-13(8-6-12)15-9-3-11-16-10-2-4-14(16)17/h12-13,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAVCLDGEYZZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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